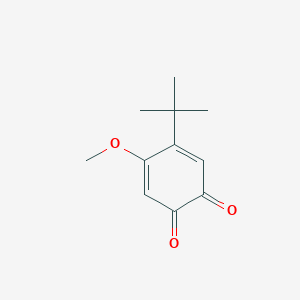

4-tert-Butyl-5-methoxy-o-benzoquinone

Description

Overview of Sterically Hindered Benzoquinones in Organic and Materials Sciences

The introduction of bulky substituents, such as the tert-butyl group, onto the benzoquinone ring creates what are known as sterically hindered quinones. This steric bulk has a profound impact on the chemical and physical properties of the molecule. A primary effect is the increased stability of the quinone and its corresponding radical ions. The bulky groups can shield the reactive carbonyls and the quinone ring from nucleophilic attack and dimerization, thus allowing for the isolation and study of otherwise transient species.

In organic synthesis, sterically hindered quinones serve as specialized oxidizing agents and are key components in the synthesis of complex natural products and other biologically active molecules. The steric hindrance can also direct the regioselectivity of reactions, providing a level of control that is not achievable with unhindered quinones. For instance, the presence of a bulky group can influence the facial selectivity of cycloaddition reactions.

In the realm of materials science, the stability and well-defined redox behavior of sterically hindered benzoquinones make them attractive components for functional materials. They have been incorporated into polymers and metal-organic frameworks (MOFs) to create materials with tunable electronic and magnetic properties. The steric bulk can also influence the solid-state packing of these molecules, which in turn affects the bulk properties of the material, such as conductivity and charge transport. Research into hybrid materials combining sterically hindered phenols and other pharmacophores has shown potential in developing compounds with a broad range of biological activities, including antimicrobial and anticancer properties. sigmaaldrich.com

Contextualization of 4-tert-Butyl-5-methoxy-o-benzoquinone within Quinone Research

This compound is a fascinating molecule that embodies the characteristics of a sterically hindered and electronically modified o-benzoquinone. The presence of the tert-butyl group at the 4-position provides significant steric shielding, enhancing its stability compared to unsubstituted o-benzoquinone. The methoxy (B1213986) group at the 5-position, an electron-donating group, further modulates the electronic properties of the quinone ring, influencing its redox potential and reactivity.

This particular substitution pattern makes This compound a subject of interest in several areas of quinone research. For example, in studies related to the oxidation of lignin, a complex polymer found in plant cell walls, the formation of methoxy-substituted benzoquinones is a key area of investigation for producing value-added chemicals. ornl.gov The steric hindrance provided by the tert-butyl group can also be exploited in synthetic strategies. For instance, in oxidative fluorination reactions, tert-butylphenols are used as starting materials, and the tert-butyl group can direct the position of fluorination before being removed. cas.cz

While extensive research has been conducted on related compounds like 3,5-di-tert-butyl-o-benzoquinone (B121359), the specific properties and applications of This compound continue to be an area of academic exploration. Its unique combination of steric and electronic features positions it as a valuable tool for studying reaction mechanisms and as a potential building block for novel functional materials.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | nih.gov, sigmaaldrich.com |

| Molecular Weight | 194.23 g/mol | nih.gov, sigmaaldrich.com |

| CAS Number | 36122-03-9 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| InChI Key | CWFFIAHHCALISQ-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFFIAHHCALISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C(=O)C=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326650 | |

| Record name | 4-tert-Butyl-5-methoxy-o-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36122-03-9 | |

| Record name | 4-tert-Butyl-5-methoxy-o-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 4 Tert Butyl 5 Methoxy O Benzoquinone

Oxidative Reactivity and Dehydrogenation Capabilities

The inherent reactivity of the o-quinone moiety enables 4-tert-butyl-5-methoxy-o-benzoquinone to act as a potent oxidizing agent. This is particularly evident in its ability to facilitate dehydrogenation reactions, where it accepts hydrogen atoms or their equivalents from a substrate, becoming reduced to the corresponding catechol in the process.

Amine Dehydrogenation Catalyzed by o-Quinones

Ortho-quinones are known to catalyze the aerobic dehydrogenation of amines, a reaction inspired by the function of copper amine oxidase enzymes which contain a tyrosine-derived o-quinone in their active site. nih.govacs.org These enzymes and their synthetic mimics mediate amine oxidation through a "transamination" pathway, which starts with the formation of an imine adduct between the amine substrate and the quinone. acs.org

In synthetic applications, o-quinone catalyst systems have been developed for the efficient aerobic dehydrogenation of secondary amines and N-heterocycles like tetrahydroquinolines. For instance, 1,10-phenanthroline-5,6-dione, an o-quinone, in conjunction with a co-catalyst like Zinc Iodide (ZnI₂), can effectively dehydrogenate secondary amines. nih.gov More advanced systems, such as an octahedral [Ru(phd)₃]²⁺ catalyst (where phd is 1,10-phenanthroline-5,6-dione), exhibit even higher activity for amine oxidation, enabling the dehydrogenation of diverse tetrahydroquinolines to their corresponding quinolines under ambient conditions using air as the oxidant. nih.govacs.org The general mechanism involves the o-quinone oxidizing the amine to an imine, while the quinone itself is reduced to a hydroquinone (B1673460). A co-catalyst system then facilitates the re-oxidation of the hydroquinone back to the active quinone by an oxidant like oxygen.

Oxidation of Hydroquinones to Benzoquinones

The redox potential of o-quinones allows them to oxidize hydroquinones (also known as catechols or o-diphenols) to their corresponding benzoquinone forms. This reaction is a redox exchange process where the o-quinone acts as the oxidizing agent. nih.govwikipedia.org For example, hydroquinone can be oxidized to p-benzoquinone in the presence of dopaquinone (B1195961) (an o-quinone) through a redox exchange mechanism. nih.gov

The general transformation can be represented as: o-Quinone + Hydroquinone ⇌ Hydroquinone (from original o-quinone) + Benzoquinone

This reactivity is fundamental to the synthesis of many benzoquinone derivatives, where a suitable catechol precursor is oxidized. wikipedia.org The presence of substituents on the reacting quinone and hydroquinone rings influences the reaction's equilibrium and rate.

Role as a Dehydrogenating Agent in Polymer Synthesis

Quinones are utilized as dehydrogenating agents in various organic reactions, including polymer synthesis. Their function is to remove hydrogen from monomer units, facilitating polymerization. A well-known example is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for aromatization reactions, which are a form of dehydrogenation. nih.gov

In the context of polymer synthesis, quinones can act as oxidants that initiate and propagate polymerization. For instance, p-benzoquinone is known to be involved in the synthesis of the conducting polymer, polyaniline, from aniline (B41778). acs.orgresearchgate.net During this process, aniline can be oxidized to p-benzoquinone in situ, which then gets incorporated into the final product. acs.orgresearchgate.net Studies have shown that p-benzoquinone does not act as a chain-terminating agent but rather can be integrated into the polymer structure, potentially as pendant groups. acs.orgresearchgate.net Similarly, other quinone derivatives, like 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, have been used as dehydrogenating agents for the polymerization of hydroquinone to produce polyquinones, which are π-conjugated polymers with redox-active chains. mdpi.com While the specific use of this compound in this capacity is not extensively documented, the established reactivity of related quinones suggests its potential as a dehydrogenating agent in the synthesis of specialized polymers.

Nucleophilic Addition Reactions of this compound

The electron-deficient carbon atoms of the quinone ring in this compound are susceptible to attack by nucleophiles. These Michael-type addition reactions are a central feature of its chemistry, leading to a diverse range of functionalized products.

Reactions with Amines and Aniline Derivatives

Ortho-quinones readily react with primary and secondary amines. The reaction of 3,5-di-tert-butyl-o-benzoquinone (B121359) with secondary amines like dimethylamine (B145610) has been shown to produce N,N-disubstituted o-aminophenols. In some cases, the initially formed aminophenol can be further oxidized by the parent o-quinone present in the reaction medium, leading to more complex structures.

Reactions with aniline (an aromatic amine) and its derivatives can yield a variety of products depending on the reaction conditions. The interaction between 3,5-di-tert-butyl-o-benzoquinone and arylamines under oxidative conditions can lead to the formation of complex pentaheterocyclic systems like 12Н-quinoxaline[2,3-b]phenoxazine. The reaction proceeds through several intermediate stages, including the formation of phenoxazine (B87303) derivatives. The reaction of 2,5-dihydroxy-1,4-benzoquinone (B104904) with primary amines can result in 2,5-bis(alkylamino)-1,4-benzoquinones. These reactions highlight the versatility of quinones in synthesizing complex nitrogen-containing heterocyclic compounds.

| Reactant Amine | Quinone | Major Product Type |

| Secondary Aliphatic Amines | 3,5-di-tert-butyl-o-benzoquinone | N,N-disubstituted o-aminophenols |

| Primary Aliphatic Amines | 2,5-di-t-butyl-1,4-benzoquinone | Benzoxazoles and aminated quinones acs.org |

| Aniline Derivatives | 3,5-di-tert-butyl-o-benzoquinone | Phenoxazines and Quinoxalino-phenoxazines |

| Diamines | 2,5-dihydroxy-1,4-benzoquinone | Phenazines or diamino-ortho-quinones |

Interactions with Thiols and Heterocyclic Fragments

The reaction of o-quinones with thiols (sulfur nucleophiles) is typically very rapid. nih.gov Pulse radiolysis studies on the closely related 4-methoxy-o-benzoquinone have determined specific rate constants for its reaction with various thiols. These reactions proceed via nucleophilic addition of the thiol to the quinone ring.

Rate Constants for the Reaction of 4-methoxy-o-benzoquinone with Thiols

| Thiol | Rate Constant (k) |

|---|---|

| Cysteine | 3.5 x 10⁵ M⁻¹s⁻¹ |

| Glutathione | 3.1 x 10⁵ M⁻¹s⁻¹ |

The regiochemistry of thiol addition to substituted o-quinones can be complex, with evidence suggesting that both Michael-type additions and radical-mediated pathways can occur, depending on the specific reactants and conditions. mdpi.com The reaction of o-quinones with o-aminothiophenol provides a route to synthesize 1H-phenothiazin-1-ones, which are complex heterocyclic structures. This condensation reaction is successful when the quinone has bulky substituents, such as tert-butyl groups, which stabilize the resulting product.

Furthermore, o-quinones and their reactive intermediates can engage with other heterocyclic fragments. For example, base-generated o-quinone methides have been shown to react with 4,5-dihydrooxazole derivatives in a multi-component reaction to form N-amino-benzylated phenols.

Formation of Condensed Heterocyclic Systems

The reactivity of the o-benzoquinone core in this compound allows for its use as a precursor in the synthesis of complex heterocyclic structures. While direct studies on this specific molecule are limited, the reactivity of analogous sterically hindered o-quinones, such as 3,5-di-tert-butyl-o-benzoquinone, provides a strong model for its potential transformations. These reactions typically involve condensation with amines and other nucleophiles to build fused ring systems.

For instance, the reaction between 3,5-di-tert-butyl-o-benzoquinone and various arylamines under oxidative conditions leads to the formation of elaborate pentaheterocyclic systems. researchgate.net The process is multi-stepped, involving the initial formation of phenoxazine intermediates which can be isolated. These intermediates include N-(aryl)-3-arylimine-3Н-phenoxazine-2-amine and 1-phenyl-3H-phenoxazin-3-one. researchgate.net Further reaction and cyclization yield highly complex and luminescent 12Н-quinoxaline[2,3-b]phenoxazine derivatives. researchgate.net This pathway highlights the quinone's role as a potent electrophile and oxidant, enabling the construction of intricate molecular architectures. The reaction with o-phenylenediamine (B120857) can also yield derivatives of a condensed 10H-quinoxalino[3,2,1-kl]phenoxazin-10-one system, demonstrating the tunability of the final product based on the reactants. researchgate.net

| Reactant | Intermediate/Product | Heterocyclic System |

| 3,5-di-tert-butyl-o-benzoquinone | 1-Phenyl-3H-phenoxazin-3-one | Phenoxazine |

| 3,5-di-tert-butyl-o-benzoquinone | 12H-Quinoxaline[2,3-b]phenoxazine derivative | Quinoxaline-Phenoxazine |

| 3,5-di-tert-butyl-o-benzoquinone | 10H-Quinoxalino[3,2,1-kl]phenoxazin-10-one derivative | Quinoxalino-Phenoxazine |

This table illustrates the types of condensed heterocyclic systems formed from the reaction of a sterically hindered o-benzoquinone with aromatic amines.

Electron Transfer Processes and Radical Intermediates

Electron transfer is a fundamental aspect of quinone chemistry, leading to the formation of radical intermediates that are central to their reactivity.

Formation and Characterization of Semiquinone Radicals

The one-electron reduction of this compound yields the corresponding semiquinone radical anion. This process is a hallmark of quinone chemistry. Studies on analogous compounds, such as tert-butylquinone, show that the semiquinone anion radical is readily formed in biological and chemical systems. nih.gov The formation can be initiated by various reducing agents or by pulse radiolysis, where reactions with hydrated electrons (e⁻ₐq) and hydrogen atoms directly produce the semiquinone. rsc.org

The stability and subsequent reactions of the semiquinone radical are heavily influenced by its substituents and the surrounding medium. Electron-donating groups, like the methoxy (B1213986) group on the target molecule, and electron-withdrawing groups alter the reduction potential of the quinone. nih.gov The tert-butylsemiquinone radical can participate in redox cycling; in the presence of oxygen, it can autoxidize to regenerate the parent quinone while producing a superoxide (B77818) radical. nih.gov Spectroscopically, semiquinone radicals are characterized by strong absorption in the visible region, which allows for their detection and kinetic analysis using techniques like pulse radiolysis and flash photolysis. rsc.orgresearchgate.net

| Parent Quinone | Reduction Potential (E°′(Q/SQ•−)) | Reactivity Trend |

| 1,4-Benzoquinone | +99 mV | Easier to reduce |

| Duroquinone | -240 mV | Harder to reduce |

| 2,5-Dichloro-1,4-benzoquinone | +470 mV | Much easier to reduce |

This table shows the one-electron reduction potentials for various p-benzoquinones, illustrating the effect of substituents on the ease of reduction and subsequent semiquinone formation. A more positive potential indicates a better oxidizing agent (easier to reduce). Data from nih.gov.

Concerted Electron and Proton Transfer Phenomena

Under certain conditions, the reduction of o-benzoquinones can bypass a stepwise mechanism in favor of a concerted proton-electron transfer (CPET) process. In this mechanism, the electron and proton are transferred in a single kinetic step. For the electrochemical reduction of 3,5-di-tert-butyl-1,2-benzoquinone in the presence of a proton donor, the reduction of the hydrogen-bonded radical anion complex (Q•⁻(HA)) to the hydroquinone anion (HQ⁻) and the conjugate base of the donor (A⁻) is described as a CPET reaction. This avoids the formation of high-energy, un-complexed intermediates. The pathway can be sensitive to the concentration of the proton donor, with higher concentrations potentially favoring alternative disproportionation reactions.

Photoreduction Reactivity of Substituted o-Benzoquinones

Substituted o-benzoquinones are photochemically active and can undergo photoreduction when irradiated with visible light in the presence of a suitable hydrogen or electron donor. researchgate.netlookchem.com The process is initiated by the absorption of light, which promotes the o-quinone to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. lookchem.com

The triplet-excited quinone is a potent oxidizing agent and can react with a donor molecule via two primary mechanisms:

Hydrogen Atom Abstraction: The excited quinone directly abstracts a hydrogen atom from the donor (e.g., an alcohol), forming a semiquinone radical (QH•) and a radical of the donor. lookchem.com

Electron Transfer: The excited quinone accepts an electron from the donor (e.g., an amine), forming a semiquinone radical anion (Q•⁻) and the radical cation of the donor. This is typically followed by proton transfer to yield the neutral semiquinone radical. lookchem.com

The final products of the photoreduction are typically the corresponding catechols (hydroquinones). researchgate.net For example, photoreduction of sterically hindered o-benzoquinones in the presence of N,N-dimethylanilines yields pyrocatechol (B87986) monoethers as initial products, which can then decompose in a subsequent dark reaction to the final pyrocatechol. researchgate.net The efficiency and predominant mechanism of the photoreduction depend on the nature of the donor molecule. lookchem.com

| Hydrogen/Electron Donor | Primary Quenching Mechanism | Final Product |

| Alcohols (e.g., 2-Propanol) | Hydrogen Atom Abstraction | Catechol |

| Amines (e.g., Triethylamine) | Single Electron Transfer | Catechol |

| N,N-Dimethylanilines | Electron Transfer | Pyrocatechol Monoether, then Catechol |

This table summarizes the photoreduction pathways of o-benzoquinones with different types of donor molecules, based on findings from researchgate.netlookchem.com.

Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 5 Methoxy O Benzoquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous assignment of the molecular structure of 4-tert-butyl-5-methoxy-o-benzoquinone in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon skeleton and the localization of substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the tert-butyl, methoxy (B1213986), and vinyl protons. The chemical shift of the proton vicinal to a substituent on a benzoquinone ring is sensitive to the inductive and mesomeric effects of that group. auremn.org

Vinyl Protons (H-3 and H-6): The two protons on the quinone ring are expected to appear as distinct signals in the vinylic region (typically δ 6.0–7.0 ppm). The proton at the C-6 position, being adjacent to the electron-donating methoxy group, would likely resonate at a higher field (lower ppm) compared to the proton at the C-3 position. These protons should appear as doublets due to coupling with each other.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to produce a sharp singlet, typically in the range of δ 3.5–4.0 ppm.

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will generate a strong singlet signal, typically found in the upfield region around δ 1.2–1.4 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

Carbonyl Carbons (C-1 and C-2): The two carbonyl carbons are the most deshielded and are expected to resonate in the δ 180–190 ppm region. oregonstate.eduwisc.edu The C-2 carbonyl, being closer to the electron-donating methoxy group, may show a slightly different shift compared to the C-1 carbonyl.

Olefinic Carbons (C-3, C-4, C-5, C-6): These carbons are expected in the δ 110–160 ppm range. The carbons bearing substituents (C-4 and C-5) will be quaternary and show weaker signals. The methoxy-substituted C-5 carbon is anticipated to be significantly downfield shifted.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55–65 ppm.

tert-Butyl Carbons: The spectrum will show two signals for the tert-butyl group: a quaternary carbon (C(CH₃)₃) around δ 35–40 ppm and the methyl carbons ((CH₃)₃) around δ 28–30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| H-3 | 6.5 - 6.8 | C-1, C-2 (C=O) | 180 - 190 |

| H-6 | 6.1 - 6.4 | C-5 (-OMe) | 155 - 165 |

| -OCH₃ | 3.7 - 4.0 | C-4 (-tBu) | 145 - 155 |

| -C(CH₃)₃ | 1.2 - 1.4 | C-3, C-6 | 110 - 130 |

| -OCH₃ | 55 - 65 | ||

| -C(CH₃)₃ | 35 - 40 | ||

| -C(CH₃)₃ | 28 - 30 |

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy) for Molecular Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by the strong absorption bands of the carbonyl groups.

C=O Stretching: The most intense and characteristic feature in the IR spectrum of o-benzoquinones is the C=O stretching vibration. researchgate.net For conjugated ketones, this band typically appears in the 1650–1750 cm⁻¹ region. pressbooks.pub Theoretical calculations on the parent 1,2-benzoquinone (B1198763) place this vibration at approximately 1734 cm⁻¹. researchgate.net The presence of substituents will influence the exact frequency.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the quinone ring are expected to appear in the 1550–1650 cm⁻¹ range. pressbooks.pub

C-H Stretching and Bending: Aromatic and vinylic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methoxy groups occurs just below 3000 cm⁻¹ (2850-3000 cm⁻¹). libretexts.org C-H bending vibrations are found in the fingerprint region (below 1500 cm⁻¹). libretexts.org

C-O Stretching: The stretching vibration for the aryl-ether C-O bond of the methoxy group is expected in the 1200–1275 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O and C=C stretching vibrations are also Raman active and can help confirm assignments made from the IR spectrum. Due to the molecule's lower symmetry, many vibrations will be active in both IR and Raman.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (vinyl) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (aliphatic) | 2850 - 2980 | Medium-Strong |

| C=O Stretch (carbonyl) | 1660 - 1710 | Strong |

| C=C Stretch (ring) | 1550 - 1650 | Medium |

| C-O Stretch (ether) | 1200 - 1275 | Strong |

Electronic Absorption (UV-Vis) and Emission Spectroscopy in Solution and Solid State

The electronic transitions of this compound can be studied using UV-Vis absorption spectroscopy. The color of the compound arises from the extended π-system of the o-benzoquinone core, which acts as a chromophore. The spectrum is characterized by two main absorption bands:

π → π* Transitions: An intense absorption band is expected at shorter wavelengths (typically < 300 nm), corresponding to the π → π* electronic transition within the conjugated system.

n → π* Transitions: A less intense, broad absorption band is expected at longer wavelengths (in the visible region, ~400-500 nm). This band is attributed to the n → π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. This transition is responsible for the characteristic color of quinones.

The positions of these bands are influenced by the electronic effects of the tert-butyl (weakly electron-donating) and methoxy (strongly electron-donating) substituents, which act as auxochromes, often leading to a bathochromic (red) shift compared to the parent o-benzoquinone. organicchemistrydata.org The solvent polarity can also affect the position of the n → π* band.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis (GC-MS, HPLC-MS, HRMS)

Mass spectrometry is used to determine the exact molecular mass and to gain structural information through analysis of fragmentation patterns. For this compound (C₁₁H₁₄O₃), High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement.

Molecular Ion: The calculated exact mass of the molecular ion [M]⁺˙ is 194.0943 Da. nih.gov This peak would be prominent in the mass spectrum.

Fragmentation Patterns: Electron impact (EI) ionization, often used in GC-MS, would induce characteristic fragmentation. Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl groups, leading to a stable cation at m/z 179 ([M-15]⁺).

Loss of carbon monoxide (CO): A characteristic fragmentation for quinones, leading to a fragment at m/z 166 ([M-28]⁺˙).

Loss of a methoxy radical (•OCH₃): Cleavage of the ether bond would result in a fragment at m/z 163 ([M-31]⁺).

Loss of the tert-butyl group: Cleavage can lead to a fragment at m/z 137 ([M-57]⁺).

Techniques like HPLC-MS with softer ionization methods (e.g., electrospray ionization, ESI) would typically show a strong signal for the protonated molecule [M+H]⁺ at m/z 195.

X-ray Crystallography for Determination of Crystal and Molecular Structures

To date, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, analysis of closely related structures, such as 3,5-di-tert-butyl-o-benzoquinone (B121359), provides insight into the likely solid-state arrangement.

Based on crystallographic studies of similar substituted o- and p-benzoquinones, the six-membered ring of this compound is expected to be nearly planar. ucl.ac.uk The bulky tert-butyl group and the methoxy group will cause some steric strain, which may lead to minor puckering of the ring or slight out-of-plane twisting of the substituents' C-C and C-O bonds relative to the ring plane. The conformation of the methoxy group (the orientation of the methyl group relative to the ring) will be influenced by crystal packing forces and intramolecular interactions.

In the solid state, the crystal packing is governed by non-covalent interactions. While the molecule lacks strong hydrogen bond donors, its structure allows for several weaker interactions:

Intramolecular Interactions: Dipole-dipole repulsions between the lone pairs of the carbonyl oxygens and the methoxy oxygen may influence the planarity and conformation of the molecule.

Intermolecular Interactions: The packing in the crystal lattice would likely be dominated by van der Waals forces and weak C-H···O hydrogen bonds. The hydrogen atoms of the tert-butyl and methoxy groups can act as weak donors to the carbonyl oxygen atoms of neighboring molecules, forming a network of interactions that stabilizes the crystal structure.

Computational and Theoretical Investigations of 4 Tert Butyl 5 Methoxy O Benzoquinone

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of organic molecules like 4-tert-butyl-5-methoxy-o-benzoquinone. DFT calculations, particularly using hybrid functionals such as B3LYP, are employed to determine the optimized geometry and electronic properties of the molecule.

For the related compound, 3,6-di-tert-butylorthoquinone, DFT studies have shown that the neutral form possesses two equivalent C-O double bonds and a nonaromatic six-membered carbon ring. psu.edu Upon reduction, the bond lengths within the ring are altered, indicating a change in the electronic distribution. psu.edu Similar calculations for this compound would reveal the influence of the methoxy (B1213986) and tert-butyl groups on the geometry and electronic makeup of the o-benzoquinone core. The electron-donating nature of the methoxy group and the steric bulk of the tert-butyl group are expected to cause specific distortions in the ring and affect the bond lengths of the carbonyl groups.

Theoretical investigations into the electronic structure of quinones are fundamental to understanding their redox properties, which are central to their chemical and biological activities. The distribution of electron density, as calculated by DFT, can highlight the electrophilic and nucleophilic sites within the molecule, providing a basis for predicting its reactivity.

Conformational Analysis and Stability Studies

Conformational analysis of this compound is essential for understanding its three-dimensional structure and the relative stability of its different spatial arrangements. The rotation around the C-O bond of the methoxy group and the orientation of the tert-butyl group are of particular interest.

Studies on similar substituted cyclic compounds have demonstrated that the preferred conformation can be influenced by factors such as steric hindrance and electronic effects. For instance, in substituted 6-methyl-4-hydroxy-2-pyrones, substituents on the 4-hydroxy group were found to favor an s-cis arrangement relative to the double bond, a preference confirmed by both solution-phase NMR studies and solid-state X-ray diffraction. ethz.ch For this compound, computational methods can be used to calculate the potential energy surface for the rotation of the methoxy group, identifying the most stable conformers and the energy barriers between them. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be further analyzed using Natural Bond Orbital (NBO) analysis. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energy

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

Table 1: Representative Frontier Molecular Orbital Energies of Substituted Benzoquinones (Illustrative) This table presents illustrative data for related compounds to demonstrate the typical values obtained from DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,4-Benzoquinone | -7.5 | -2.8 | 4.7 |

| 2-Methyl-1,4-benzoquinone | -7.3 | -2.7 | 4.6 |

Note: These are representative values and the actual values for this compound would need to be calculated specifically.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

Computational chemistry provides powerful methods for predicting spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and aid in spectral assignment.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. For methoxylated phenolic compounds, it has been shown that the 13C NMR chemical shift of the methoxy carbon is sensitive to the presence of adjacent substituents, which influences its orientation and conjugation with the aromatic ring. researchgate.net Theoretical predictions for the 1H and 13C NMR spectra of this compound would help in the definitive assignment of the experimental signals.

IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra. nih.gov The calculated potential energy distribution (PED) allows for the assignment of specific vibrational modes to the observed spectral bands. nih.gov For instance, the characteristic C=O stretching frequencies of the quinone moiety and the C-O stretching of the methoxy group can be precisely identified. Theoretical spectra of related benzoquinones have shown good agreement with experimental data, with the most intense peak often corresponding to the C-C=O stretching mode. researchgate.net

Table 2: Illustrative Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for a Benzoquinone Derivative This table is for illustrative purposes to show how theoretical and experimental data are compared.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O stretch | 1665 | 1670 | Asymmetric |

| C=O stretch | 1645 | 1650 | Symmetric |

| C=C stretch | 1600 | 1605 | Ring |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and activation energies calculated, providing a detailed picture of the reaction pathway.

For example, in the context of oxidative reactions, computational studies can help to understand the role of catalysts and the formation of intermediates. acs.org In reactions where this compound acts as a substrate, such as in nucleophilic additions or cycloadditions, DFT calculations can be used to model the approach of the reactant, the formation of new bonds, and the stereochemical outcome of the reaction. These models can elucidate the factors controlling regioselectivity and stereoselectivity. acs.org

Assessment of Global Reactivity Descriptors

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A lower hardness value indicates a "softer" and more reactive molecule.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors can be calculated using the following equations: χ = -(E_HOMO + E_LUMO) / 2 η = (E_LUMO - E_HOMO) / 2 ω = χ² / (2η)

By calculating these values for this compound, its reactivity can be compared with that of other related compounds, providing insights into its potential chemical behavior. mdpi.comfrontiersin.org

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 3,6-di-tert-butylorthoquinone |

| 6-methyl-4-hydroxy-2-pyrones |

| 1,4-Benzoquinone |

| 2-Methyl-1,4-benzoquinone |

Advanced Applications and Research Frontiers Involving 4 Tert Butyl 5 Methoxy O Benzoquinone and Its Derivatives

Photoinitiator Systems in Radical Polymerization

Ortho-benzoquinones, including derivatives of 3,5- and 3,6-di-tert-butyl-o-benzoquinone, have been identified as effective photoinitiators for radical polymerization, particularly under visible light irradiation. researchgate.netresearchgate.net These systems are crucial for applications such as photocurable composites, dental materials, and printing inks, where the transformation from a liquid monomer to a solid polymer is triggered by light. tcichemicals.com

Mechanism of Photoinitiation in Oligomer Systems

In the presence of a co-initiator, typically a tertiary amine (AmH), o-benzoquinones (Q) can initiate the radical polymerization of various monomers, including oligomers like oligocarbonate dimethacrylate (OCM-2) and ethylene (B1197577) glycol dimethacrylate (EGDMA). researchgate.netresearchgate.netresearchgate.net The initiation mechanism is a multi-step process driven by photoreduction:

Photoexcitation : The o-benzoquinone absorbs light, transitioning to an excited singlet state, S(π→π) or S(n→π), corresponding to absorption bands around 400 nm and 600 nm, respectively. researchgate.net

Intersystem Crossing : The excited singlet state undergoes intersystem crossing to a more stable triplet state.

Radical Pair Formation : The excited triplet-state quinone interacts with the tertiary amine, resulting in the formation of a triplet radical pair, ³(QH·, Am·). researchgate.net

Initiation : The amine radical (Am·) generated in this process is the active species that initiates the polymerization of the monomer. researchgate.net

Research has shown that the efficiency of photopolymerization is influenced by the specific structure of the o-benzoquinone. For instance, the introduction of a pyrazole-containing fragment at the 6-position of the 3,5-di-tert-butyl-o-benzoquinone (B121359) ring significantly enhances its activity as a photoinitiator, making it comparable to the highly active 3,6-di-tert-butyl-o-benzoquinone. researchgate.net

Reactivity of o-Benzoquinone Derivatives in Photopolymerization

| o-Benzoquinone Derivative | Co-initiator | Monomer System | Observed Reactivity/Efficiency | Source |

|---|---|---|---|---|

| 3,6-di-tert-butyl-o-benzoquinone | N,N-dimethylaniline (DMA) | Dimethacrylates | High reactivity in photoreduction and polymerization initiation from 395 to 630 nm. researchgate.net | researchgate.net |

| 3,5-di-tert-butyl-o-benzoquinone | N,N-dimethylcyclohexylamine | Oligocarbonate dimethacrylate (OCM-2) | Functions as a photoinitiator but has a greater inhibitory capacity than the 3,6-isomer. researchgate.net | researchgate.net |

| 4,6-di-tert-butyl-3-[(3,5-di-tert-butyl-1H-pyrazol-1-yl)methyl]cyclohexane-3,5-diene-1,2-dione | N,N-dimethylaniline (DMA) | Not Specified | Demonstrates a sharp increase in photoinitiator activity compared to the parent 3,5-di-tert-butyl-o-benzoquinone. researchgate.net | researchgate.net |

Role in Visible Light Induced Polymerization

The ability of o-benzoquinones to absorb light in the visible spectrum (400-600 nm) makes them highly valuable for visible light-induced polymerization. researchgate.net This is a significant advantage over UV-initiators, as visible light offers deeper penetration into thick or pigmented samples and is generally safer. Systems combining o-benzoquinones with tertiary amines like N,N-dimethylaniline or N,N-dimethylisopropanolamine can be triggered by LED sources ranging from blue to red light (395 nm to 630 nm). researchgate.netresearchgate.net The irradiation of these components in a monomer solution, such as methyl methacrylate (B99206) (MMA), leads to the generation of radicals that initiate polymerization. researchgate.netresearchgate.net This process has been successfully used to create polymer monolith materials with interconnected pores by polymerizing dimethacrylates in the presence of porogenic additives. researchgate.net

Polymerization Inhibition Mechanisms and Stabilizer Effects

While capable of initiating polymerization under specific conditions, o-benzoquinones and their corresponding hydroquinones (phenols) are also potent polymerization inhibitors. This dual reactivity is fundamental to their role as stabilizers in preventing unwanted or premature polymerization, particularly processes initiated by autoxidation.

Chemical Basis of Inhibitory Activity

The inhibitory action of this class of compounds stems from the reactivity of the corresponding phenolic form (e.g., the hydroquinone (B1673460) or catechol). Hindered phenols are a well-established class of primary antioxidants that function by scavenging free radicals. chemrxiv.org The core mechanism involves the donation of a labile hydrogen atom from the phenolic hydroxyl (-OH) group to a reactive polymer radical (P•) or peroxyl radical (POO•), which are the chain-carrying species in many polymerization and degradation processes. chemrxiv.orgnih.gov

This hydrogen transfer terminates the radical chain reaction and produces a phenoxyl radical. researchgate.net The efficiency of the inhibitor is greatly enhanced by the stability of this resulting phenoxyl radical. In compounds like 4-tert-butyl-5-methoxy-catechol, the radical is stabilized by:

Resonance Delocalization : The unpaired electron can be delocalized over the aromatic ring. chemrxiv.org

Steric Hindrance : Bulky groups, such as the tert-butyl group, sterically shield the radical center, preventing it from initiating a new polymer chain. chemrxiv.org

The presence of electron-donating substituents, such as a methoxy (B1213986) group in the ortho position, can further enhance the antioxidant potential. chemrxiv.org

Role in Preventing Oxidative Polymerization

Oxidative degradation and polymerization are initiated by the formation of free radicals on a polymer chain, often triggered by heat, light, or residual catalysts. chemrxiv.org These radicals react with atmospheric oxygen to create peroxyl radicals, which then propagate a chain reaction leading to material degradation. chemrxiv.org

Phenolic antioxidants, the reduced form of o-benzoquinones, are essential for stabilizing polymers against this process. mpi.eu They interrupt the autocatalytic cycle by trapping the peroxyl radicals, thereby preventing further degradation and preserving the polymer's molecular structure and physical properties. chemrxiv.orgspecialchem.com This stabilizing function is critical during high-temperature melt processing and for ensuring the long-term service life of polymer products. specialchem.com The combination of a hindered phenolic antioxidant with other stabilizers, such as phosphites, can produce a synergistic effect, providing robust protection against both processing-induced degradation and long-term thermal oxidation. specialchem.com

Function of Phenolic Antioxidants in Polymer Stabilization

| Function | Mechanism | Key Structural Feature | Source |

|---|---|---|---|

| Radical Scavenging | Donates a hydrogen atom to terminate chain-carrying radicals (P•, POO•). chemrxiv.org | Labile hydrogen on the phenolic hydroxyl (-OH) group. chemrxiv.org | chemrxiv.org |

| Inhibition of Chain Reaction | Forms a stable, non-reactive phenoxyl radical that does not propagate polymerization. researchgate.net | Steric hindrance (e.g., tert-butyl groups) and resonance stabilization of the phenoxyl radical. researchgate.netchemrxiv.org | researchgate.netchemrxiv.org |

| Prevention of Autoxidation | Interrupts the cycle of radical formation and reaction with oxygen. mpi.eu | Ability to react faster with peroxyl radicals than the polymer substrate. nih.gov | nih.govmpi.eu |

Redox Mediators and Catalysts in Organic Transformations

The reversible redox chemistry between the o-benzoquinone and its corresponding catechol form is central to its function as a redox mediator and catalyst. This pair can facilitate electron transfer in a variety of organic transformations. The core of this capability lies in the ability to cycle between three oxidation states: the fully oxidized quinone, the one-electron reduced semiquinone radical, and the two-electron reduced catechol.

Electrochemical studies on related di-tert-butyl-o-benzoquinone derivatives show that the reduction proceeds in two distinct stages. researchgate.net The first reduction wave is typically a reversible, one-electron process that forms the stable semiquinone anion radical. researchgate.net This inherent redox activity allows these compounds to act as catalysts in reactions involving single electron transfer (SET) pathways. For example, related systems have been explored in the catalytic oxidative resolution of axially chiral phenols, where the catalyst facilitates a kinetically controlled oxidation process driven by molecular oxygen. acs.org In such a cycle, the quinone could oxidize a substrate, be reduced to the catechol, and then be re-oxidized by a terminal oxidant (like O₂) to regenerate the active catalyst, enabling a continuous process. This capacity for controlled electron transfer positions 4-tert-butyl-5-methoxy-o-benzoquinone and its derivatives as promising candidates for the development of novel catalytic systems in synthetic chemistry.

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Methyl Methacrylate | MMA |

| Oligocarbonate dimethacrylate | OCM-2 |

| Ethylene glycol dimethacrylate | EGDMA |

| N,N-dimethylaniline | DMA |

| N,N-dimethylisopropanolamine | - |

| 3,5-di-tert-butyl-o-benzoquinone | 35Q |

| 3,6-di-tert-butyl-o-benzoquinone | 36Q |

| 4,6-di-tert-butyl-3-[(3,5-di-tert-butyl-1H-pyrazol-1-yl)methyl]cyclohexane-3,5-diene-1,2-dione | - |

| 2,5-Di-tert-butyl-hydroquinone | 2,5-DTBHQ |

Development of Analytical Methodologies for Quinone Detection and Quantification

The detection and quantification of o-benzoquinones are crucial in various fields, from enzymology to environmental analysis. The reactivity of the quinone moiety allows for the development of sensitive and specific analytical methods.

The enzymatic oxidation of catechols to o-benzoquinones by polyphenol oxidase (PPO) forms the basis of many spectrophotometric assays to determine PPO activity. tandfonline.comnih.gov A common substrate used in these assays is 4-tert-butylcatechol, which is enzymatically oxidized to 4-tert-butyl-o-benzoquinone. tandfonline.comresearchgate.net The resulting o-quinone can be monitored directly, as its formation leads to an increase in absorbance at a specific wavelength. worthington-biochem.com However, to enhance sensitivity and overcome limitations such as the relatively low molar extinction coefficient of some o-quinones, coupling agents are often employed. tandfonline.comtandfonline.com

One such method involves the coupling of the enzymatically generated 4-tert-butyl-o-benzoquinone with an aromatic amine, like 4-amino-N,N-diethylaniline. tandfonline.comresearchgate.net This reaction produces a stable, colored adduct with a distinct and higher molar extinction coefficient, allowing for more sensitive detection. tandfonline.comtandfonline.com For instance, the adduct formed between 4-tert-butyl-o-benzoquinone and 4-amino-N,N-diethylaniline is a blue compound with a maximum absorbance at 625 nm. tandfonline.comresearchgate.net This approach offers several advantages, including an increased duration of the linear reaction period, which facilitates more accurate determination of the enzyme's initial velocity. tandfonline.comtandfonline.com

Another strategy involves the reaction of the o-quinone with cysteine, which forms an adduct with different spectral properties from the parent phenol (B47542), thereby providing a convenient and sensitive assay for PPO activity. nih.gov These spectrophotometric methods have been successfully applied to determine PPO activity from various sources, including potatoes, sunflower seedlings, apples, and mushrooms. tandfonline.comnih.gov

Table 1: Comparison of Spectrophotometric Assay Parameters

| Method | Analyte Measured | Key Reagent(s) | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |

| Direct Assay | 4-tert-butyl-o-benzoquinone | 4-tert-butylcatechol | Varies | Relatively Low | tandfonline.com |

| Coupling Assay | Blue Adduct | 4-amino-N,N-diethylaniline | 625 nm | 11,120 M⁻¹ cm⁻¹ | researchgate.net |

| Cysteine Adduct | Cysteine-quinone adduct | Cysteine | 300 nm | 2000-2800 M⁻¹ cm⁻¹ (difference) | nih.gov |

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of quinones. nih.gov When coupled with ultraviolet (UV) detection, HPLC provides a robust method for analyzing these compounds. nih.govresearchgate.net For instance, a reversed-phase HPLC method using a C18 column with a methanol-water mobile phase has been validated for the determination of hydroquinone, a related compound. nih.gov

For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (MS). gxu.edu.cnnih.govresearchgate.net HPLC-MS, particularly with electrospray ionization (ESI), is a highly effective method for the determination of quinones. gxu.edu.cnnih.gov Due to the nature of some quinones, derivatization is sometimes employed to improve their ionization efficiency in the ESI source. gxu.edu.cnnih.gov One such derivatization strategy involves the reaction of quinones with methanol (B129727) to introduce methoxy "tags," which significantly enhances their detection limits. gxu.edu.cnnih.gov The reaction conditions, such as time and solvent composition, can be optimized to adjust the limits of detection (LODs). gxu.edu.cnnih.gov This approach has been successfully applied to the analysis of various quinones in complex matrices. gxu.edu.cnnih.gov

Furthermore, online post-column derivatization techniques can be utilized. For example, an HPLC method has been developed where quinones are irradiated with UV light post-separation to generate hydrogen peroxide, which is then detected via a peroxyoxalate chemiluminescence reaction, offering high sensitivity. nih.gov

Coordination Chemistry and Metal Complexes with o-Benzoquinone Ligands

The ability of o-benzoquinones to exist in multiple, stable redox states (quinone, semiquinone, and catecholate) makes them exceptional ligands in coordination chemistry. acs.orgnih.govmdpi.com This redox activity can be imparted to the resulting metal complexes, leading to fascinating electrochemical and magnetic properties.

Metal catecholate complexes are typically synthesized by reacting a suitable metal precursor with a catechol, often in the presence of a base. acs.orgrsc.org The resulting complexes can exhibit a range of oxidation states, not only for the metal center but also for the organic ligand. acs.orgnih.gov The presence of bulky substituents, such as the tert-butyl group found in derivatives of 3,5-di-tert-butylcatechol (B55391), significantly enhances the kinetic stability of the oxidized forms of the ligand. acs.orgnih.gov

The electrochemical properties of these metal catecholates are of significant interest. Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. rsc.org The electrochemical oxidation of catechols can proceed via two one-electron processes, corresponding to the catecholate/semiquinone and semiquinone/quinone redox couples. nih.gov The specific redox potentials are influenced by the substituents on the catechol ring and the nature of the metal ion. mdpi.com

The design of o-benzoquinone-based ligands is a key aspect of developing functional metal complexes. By introducing additional functional groups to the catechol or quinone ring, the electronic properties and coordination behavior of the ligand can be finely tuned. nih.gov For example, the introduction of imine groups to a 3,5-di-tert-butylcatechol framework creates new redox-active ligands that can form stable complexes with a variety of metals. nih.gov

Exploration in Functional Materials with Redox-Active Components (excluding specific material properties)

The redox-active nature of o-benzoquinones makes them highly attractive building blocks for the creation of functional materials. mdpi.comrsc.orgresearchgate.net Their ability to undergo reversible redox transformations is a key feature that is being exploited in the design of next-generation materials. mdpi.comrsc.org

Future Research Directions and Perspectives for 4 Tert Butyl 5 Methoxy O Benzoquinone Chemistry

Emerging Synthetic Strategies for Highly Substituted Quinones

The synthesis of highly substituted quinones like 4-tert-butyl-5-methoxy-o-benzoquinone often presents challenges in controlling regioselectivity. Future research will likely focus on developing more refined and versatile synthetic methodologies. While the oxidation of corresponding catechols is a standard approach, emerging strategies offer more sophisticated control over the introduction and placement of functional groups.

Key areas for future synthetic exploration include:

Late-Stage C-H Functionalization: Directing the activation and functionalization of specific C-H bonds on a pre-existing quinone or phenol (B47542) precursor would offer an atom-economical route to complex quinones.

Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, could enable the modular construction of highly substituted quinone scaffolds from simpler building blocks. researchgate.net

Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters (temperature, pressure, reaction time) for handling unstable intermediates like o-benzoquinones, potentially improving yields and safety.

Biocatalysis: Employing enzymes, such as laccases or tyrosinases, for the selective oxidation of substituted catechols could offer an environmentally benign alternative to traditional chemical oxidants.

| Strategy | Potential Advantages for Synthesizing Substituted Quinones | Challenges |

|---|---|---|

| C-H Functionalization | High atom economy, access to novel substitution patterns. | Achieving high regioselectivity, catalyst development. |

| Cross-Coupling Reactions | Modular and flexible, wide range of functional groups can be introduced. researchgate.net | Harsh reaction conditions, catalyst cost and removal. |

| Pictet-Spengler Type Cycloannulation | Access to fused heterocyclic quinone frameworks. rsc.org | Limited to specific substrate types. rsc.org |

| Flow Chemistry | Improved safety, scalability, and control over reactive intermediates. | Initial equipment setup costs. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope. |

Elucidation of Novel Reactivity Patterns and Selectivity Control

The reactivity of this compound is governed by the interplay of its electrophilic carbonyl carbons and the electron-donating substituents. Future research will aim to unravel more subtle aspects of its reactivity and to develop methods for precise control over reaction outcomes.

Diels-Alder and Cycloaddition Reactions: While o-quinones are known dienes and dienophiles, the specific substitution pattern of this compound could lead to unique selectivity in cycloaddition reactions. researchgate.net Exploring its reactions with a wider range of dienophiles and dienes, including asymmetric variants, could yield complex polycyclic structures of potential pharmaceutical interest.

Nucleophilic Addition Reactions: The electron-donating methoxy (B1213986) group and the steric bulk of the tert-butyl group influence the regioselectivity of nucleophilic additions. A systematic study with various nucleophiles (e.g., thiols, amines, carbanions) is needed to map out these reactivity patterns. nih.gov Understanding these effects is crucial for its application as a synthetic building block. nih.gov

Radical Reactions: Quinones are active in radical chemistry. Investigating the generation and subsequent reactions of semiquinone radicals derived from this compound could open doors to new polymerization or C-C bond-forming reactions.

Controlling the selectivity of these reactions could be achieved by leveraging external stimuli such as Lewis acid catalysis, photoredox catalysis, or solvent effects, representing a significant area for future investigation. acs.org

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A deeper understanding of the structure, properties, and reaction mechanisms of this compound requires the integration of state-of-the-art analytical techniques.

Advanced Spectroscopy: While basic spectral data exists, advanced techniques can provide more detailed information. nih.gov Two-dimensional NMR spectroscopy (COSY, HMBC, HSQC) can confirm structural assignments of complex reaction products. Time-resolved spectroscopy can be used to observe and characterize transient intermediates, such as semiquinone radicals, in photochemical or electrochemical reactions. rsc.org

Computational Chemistry: Density Functional Theory (DFT) and other ab initio methods are powerful tools for probing chemical systems. tandfonline.comnih.gov Future computational studies could focus on:

Calculating reaction energy profiles to predict the feasibility and selectivity of different reaction pathways. researchgate.net

Simulating spectroscopic properties (NMR, IR, UV-Vis) to aid in the interpretation of experimental data. tandfonline.com

Modeling the electronic structure to understand redox potentials and reactivity. tandfonline.com

Investigating non-covalent interactions in potential supramolecular assemblies.

| Technique | Type of Insight Provided | Relevance to this compound |

|---|---|---|

| Time-Resolved Spectroscopy | Detection and characterization of short-lived reaction intermediates. rsc.org | Elucidating mechanisms involving radical or excited states. |

| 2D NMR Spectroscopy | Unambiguous structural elucidation of complex molecules. | Characterizing products from cycloaddition or multi-step reactions. |

| Density Functional Theory (DFT) | Calculation of reaction energetics, electronic properties, and spectroscopic parameters. tandfonline.comresearchgate.net | Predicting reactivity, selectivity, and rationalizing experimental observations. |

| Cyclic Voltammetry | Determination of redox potentials and electrochemical behavior. tandfonline.com | Assessing its potential in electrochemical applications and as a redox mediator. |

Development of Sustainable and Green Chemical Processes Utilizing Quinone Catalysis

Green chemistry principles encourage the development of catalytic processes that minimize waste and energy consumption. numberanalytics.comresearchgate.net Quinones are emerging as versatile scaffolds in this domain, particularly in photoredox catalysis. researchgate.net

Future research could explore the role of this compound in:

Photoredox Catalysis: The ability of quinones to absorb light and participate in electron transfer processes makes them attractive as organic photoredox catalysts. researchgate.net The specific electronic properties of this substituted quinone could be tuned for specific oxidative or reductive transformations, offering a metal-free catalytic system. researchgate.net

Oxidation Catalysis: Benzoquinones are often used as stoichiometric oxidants in catalytic cycles, such as the Wacker oxidation. organic-chemistry.org A key goal in green chemistry is to use them in catalytic amounts with a terminal oxidant like molecular oxygen. illinois.edu Research could focus on designing systems where this compound acts as a redox mediator, shuttling electrons between the substrate and a sustainable oxidant. acs.org

Synthesis in Green Solvents: Developing synthetic routes to this compound that utilize environmentally benign solvents, such as water or bio-derived solvents, would significantly improve its sustainability profile.

Exploration of Quinone-Based Architectures in Supramolecular Chemistry and Nanotechnology

The unique combination of a redox-active core and specific substitution patterns makes this compound an interesting candidate for incorporation into larger, functional molecular systems.

Supramolecular Assemblies: Quinones can participate in host-guest chemistry and form organized structures through non-covalent interactions like hydrogen bonding, π-π stacking, and coordination bonds. rsc.orgresearchgate.netnih.gov The tert-butyl and methoxy groups can be used to direct the self-assembly process, potentially leading to the formation of functional materials like molecular switches or sensors. researchgate.net

Nanomaterials: Quinones can be grafted onto the surfaces of nanomaterials, such as nanoparticles or carbon nanotubes, to create hybrid materials with tailored electronic or catalytic properties. nih.gov These quinone-functionalized nanomaterials could find applications in biosensing, drug delivery, or energy storage. nih.govmdpi.com

Energy Storage: Quinone-based molecules are being investigated as organic electrode materials for rechargeable batteries. acs.orgnih.gov The redox properties of this compound could be harnessed in the design of high-capacity, sustainable cathode materials for lithium-ion or sodium-ion batteries. acs.org

Advanced Analytical Methodologies for Complex Matrices

As the applications of this compound expand, so will the need for sensitive and selective analytical methods to detect and quantify it in complex environments, such as biological fluids, environmental samples, or industrial process streams.

Future research in this area should focus on:

Derivatization Strategies: Quinones can be challenging to analyze directly, especially by mass spectrometry. Developing novel derivatization reagents that react specifically with the o-quinone moiety to attach a readily ionizable "tag" could significantly improve detection limits and specificity. gxu.edu.cnnih.govresearchgate.net

Chromatographic Methods: Optimizing liquid chromatography (LC) or gas chromatography (GC) methods coupled with high-resolution mass spectrometry (HRMS) will be crucial for separating the analyte from matrix interferences and providing unambiguous identification.

Chemical Tagging and Separation: A recently developed method involves tagging quinones with cysteine-containing peptides followed by size-exclusion separation. unr.edu Adapting and validating such innovative approaches for this specific quinone could enable its quantification in complex media like soil or water. unr.edu

Biosensors: Developing electrochemical or optical biosensors based on enzymes or antibodies that specifically interact with this compound could allow for rapid, real-time monitoring.

The development of such robust analytical tools is not only an academic exercise but a critical necessity for any future technological or biomedical application of this compound. hebmu.edu.cn

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-tert-Butyl-5-methoxy-o-benzoquinone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via oxidation of its catechol precursor, 4-tert-Butyl-5-methoxycatechol, using oxidizing agents like silver oxide or Fremy’s salt. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be carefully controlled to avoid over-oxidation or side reactions. For example, lists 4-tert-Butyl-5-Methoxy-1,2-quinone as a commercial product, implying that the quinone form is stable under standard synthetic conditions. Purity optimization may involve column chromatography or recrystallization, with purity thresholds (>95%) noted in product catalogs .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine H/C NMR to confirm substituent positions (e.g., tert-butyl and methoxy groups) and UV-Vis spectroscopy to verify the quinone’s conjugated system. High-resolution mass spectrometry (HRMS) should match the molecular weight (194.23 g/mol, as per ). HPLC with diode-array detection can assess purity, referencing commercial standards (e.g., >97% purity in ).

Q. What are the stability considerations for this compound during storage and experimental use?

- Methodological Answer : Quinones are prone to reduction under ambient conditions. Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Monitor degradation via periodic TLC or HPLC, as described in for analogous benzoquinones. Avoid aqueous solutions at neutral/basic pH, where quinones may undergo hydrolysis.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported redox properties of this compound across studies?

- Methodological Answer : Contradictions may arise from variations in solvent systems, reference electrodes, or impurities. Standardize electrochemical measurements (cyclic voltammetry) using non-aqueous solvents (e.g., acetonitrile) and a ferrocene/ferrocenium internal reference. Cross-validate with computational methods (DFT) to predict redox potentials, as seen in for structurally related compounds. Replicate experiments under controlled conditions to isolate variables .

Q. What experimental strategies are effective for studying the compound’s role as an electron acceptor in bio-inspired catalytic systems?

- Methodological Answer : Design turnover experiments with sacrificial electron donors (e.g., NADH analogs) and monitor electron transfer via UV-Vis kinetics or EPR spectroscopy. Use stopped-flow techniques to capture transient intermediates. Compare results with simpler quinones (e.g., 1,4-benzoquinone in ) to isolate steric/electronic effects of the tert-butyl and methoxy substituents.

Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives with tailored redox potentials or solubility?

- Methodological Answer : Perform DFT calculations to map the HOMO/LUMO levels and electrostatic potential surfaces, identifying sites for functionalization. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) can predict solubility trends. Validate predictions by synthesizing derivatives (e.g., halogenated analogs in ) and correlating computational data with experimental redox or solubility measurements.

Q. What methodologies are recommended for reconciling contradictory biological activity data (e.g., antioxidant vs. pro-oxidant effects) in cell-based assays?

- Methodological Answer : Control for cell line variability, ROS detection methods (e.g., DCFDA vs. lucigenin), and compound concentration thresholds. Use knockout models (e.g., Nrf2-deficient cells) to probe mechanistic pathways. Cross-reference with in vitro chemical assays (e.g., DPPH radical scavenging) to distinguish direct redox activity from cellular signaling effects, as discussed in ’s framework for resolving paradoxical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.